REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][CH2:16][N:17]1[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]1)[N:9]=[CH:8][NH:7][C:6]2=O.S(Cl)([Cl:27])=O>CN(C=O)C>[Cl:27][C:6]1[C:5]2[C:10](=[CH:11][C:12]([O:13][CH2:14][CH2:15][CH2:16][N:17]3[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]3)=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][N:7]=1
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Name
|
6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]-3,4-dihydroquinazoline-4-one
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Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(NC=NC2=CC1OCCCN1CCN(CC1)C)=O
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
0.18 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Type
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CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After repetition of the previous reaction
|
Type
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TEMPERATURE
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Details
|
heated
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Type
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TEMPERATURE
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Details
|
to reflux for 2 hours
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Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
The thionyl chloride was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue azeotroped twice with toluene
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Type
|
ADDITION
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Details
|
basified by the addition of a saturated aqueous sodium bicarbonate solution
|
Type
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EXTRACTION
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Details
|
extracted with methylene chloride (4 times)
|
Type
|
WASH
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Details
|
The combined extracts were washed in turn with water and brine
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Type
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FILTRATION
|
Details
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filtered through phase
|
Type
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CUSTOM
|
Details
|
separating paper
|
Type
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CUSTOM
|
Details
|
The filtrate was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica using
|
Type
|
ADDITION
|
Details
|
a 100:8:1 mixture of methylene chloride, methanol
|
Type
|
CUSTOM
|
Details
|
The solid so obtained
|
Type
|
CUSTOM
|
Details
|
was triturated under acetone
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)OC)OCCCN1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |